Technical Monograph: N-(2-bromo-5-nitrophenyl)benzamide
Technical Monograph: N-(2-bromo-5-nitrophenyl)benzamide
CAS Registry Number: 737765-82-1 Document Type: Technical Guide & Synthetic Workflow Version: 2.0 (Scientific Reference Series)
Part 1: Executive Summary
N-(2-bromo-5-nitrophenyl)benzamide is a high-value synthetic intermediate belonging to the class of ortho-halo-N-arylbenzamides. Unlike simple amides, this compound possesses two strategic "chemical handles" that make it a linchpin in the synthesis of fused nitrogen heterocycles:
-
The ortho-Bromine: A highly reactive site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and intramolecular cyclization (Heck-type reactions).
-
The meta-Nitro Group (relative to Br): An electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (
) and serves as a latent amine functionality for subsequent annulation reactions.
This guide details the synthesis, characterization, and downstream applications of this compound, specifically focusing on its utility in generating phenanthridinones and quinazolinones , which are privileged scaffolds in oncology and kinase inhibitor discovery.
Part 2: Chemical Profile & Properties[1][2][3]
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | N-(2-bromo-5-nitrophenyl)benzamide | |
| Molecular Formula | ||
| Molecular Weight | 321.13 g/mol | |
| Appearance | Pale yellow to off-white solid | Nitro group confers yellow tint |
| Solubility | DMSO, DMF, hot EtOAc | Poor solubility in water/hexane |
| Melting Point | >180 °C (predicted) | High crystallinity due to H-bonding |
| Electronic Character | Electron-deficient A-ring | Activated for Pd-oxidative addition |
Structural Analysis
The molecule features a twisted conformation where the amide bond is typically trans. The ortho-bromine atom exerts steric pressure, forcing the amide carbonyl out of planarity with the aniline ring, which paradoxically aids in certain intramolecular cyclization mechanisms by reducing the entropic penalty of ring closure.
Part 3: Synthetic Protocol (Authoritative)
Objective: Synthesis of N-(2-bromo-5-nitrophenyl)benzamide on a 10 mmol scale.
Reaction Mechanism
The synthesis proceeds via a standard nucleophilic acyl substitution (Schotten-Baumann conditions). The amine nitrogen of 2-bromo-5-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride . The presence of the electron-withdrawing nitro group on the aniline reduces the nucleophilicity of the amine, requiring the use of a non-nucleophilic base (pyridine or triethylamine) and often elevated temperatures or DMAP catalysis.
Step-by-Step Methodology
Reagents:
-
2-Bromo-5-nitroaniline (2.17 g, 10.0 mmol)
-
Benzoyl chloride (1.55 g, 11.0 mmol, 1.1 equiv)
-
Pyridine (anhydrous, 20 mL) or
(2 equiv) in DCM -
DMAP (4-Dimethylaminopyridine) (10 mol% - optional catalyst)
Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Charge the RBF with 2-bromo-5-nitroaniline and anhydrous pyridine (or DCM/
). Stir until dissolved. Note: The nitroaniline may dissolve slowly; mild heating (35°C) can assist. -
Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride dropwise via syringe over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Validation: The starting aniline (usually bright yellow/orange) will disappear, and a less polar product spot will appear.
-
-
Quench: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. This protonates the excess pyridine/amine and precipitates the amide product.
-
Isolation: Filter the precipitate via a Büchner funnel. Wash copiously with water (to remove pyridinium salts) and cold hexanes (to remove unreacted benzoyl chloride).
-
Purification: Recrystallize from Ethanol/Water or hot Ethyl Acetate.
Part 4: Downstream Applications & Transformations
This compound is not merely an endpoint; it is a divergent intermediate .
Pathway A: Synthesis of Phenanthridinones
The phenanthridinone core is ubiquitous in PARP inhibitors and alkaloids.
-
Mechanism: Palladium-catalyzed intramolecular C-H arylation.[1]
-
Catalyst System:
/ Phosphine Ligand / Base ( or ). -
Process: The Pd(0) inserts into the C-Br bond. The intermediate then activates the ortho-C-H bond of the benzoyl ring, followed by reductive elimination to form the C-C bond, closing the 6-membered lactam ring.
Pathway B: Synthesis of Quinazolinones
-
Mechanism: Reduction of the nitro group to an amine, followed by condensation with ortho-esters or aldehydes.
-
Process:
-
Reduce
to using or . -
Cyclize the resulting N-(2-bromo-5-aminophenyl)benzamide (often requiring a formyl equivalent or further acylation).
-
Part 5: Visualization of Workflows
The following diagrams illustrate the synthesis and the divergent utility of the compound.
Synthesis & Divergent Logic
Figure 1: Synthetic route to N-(2-bromo-5-nitrophenyl)benzamide and its divergent applications in heterocyclic chemistry.
Reaction Validation Logic (Self-Correcting Protocol)
Figure 2: In-process control logic for the acylation reaction, ensuring protocol robustness.
Part 6: Safety & Handling
-
Nitro Compounds: Potentially explosive if heated under confinement. Avoid grinding dry solids vigorously.
-
Benzoyl Chloride: Lachrymator and corrosive. Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Brominated Aromatics: Generally toxic and persistent. Dispose of halogenated waste separately.
References
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Chemical Identity & CAS: ChemSrc. N-(2-bromo-5-nitrophenyl)benzamide | CAS#: 737765-82-1.[2][3] Retrieved from
-
Synthetic Methodology (Analogue): BenchChem. 2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide - Technical Guide. Retrieved from
-
Application in Heterocycle Synthesis: BenchChem. The Versatility of 2-Bromo-N-phenylbenzamide as a Precursor for Heterocyclic Scaffolds. Retrieved from
-
Pharmacological Context: Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from
